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Introduction
Fosizensertib (also known as azenosertib or ZN-c3) is a potent and selective oral inhibitor of

WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][2] By inhibiting WEE1,

fosizensertib prevents the repair of DNA damage in cancer cells, forcing them into premature

and catastrophic mitosis, ultimately leading to apoptosis.[3] Cisplatin is a platinum-based

chemotherapeutic agent that induces DNA damage by forming intra- and inter-strand

crosslinks.[2] The combination of fosizensertib and cisplatin represents a promising

therapeutic strategy, leveraging a synthetic lethality approach where the inhibition of DNA

damage response by fosizensertib enhances the cytotoxic effects of DNA-damaging agents

like cisplatin.[3]

These application notes provide an overview of the preclinical rationale and clinical study

design for the combination of fosizensertib and cisplatin, including detailed experimental

protocols and representative data.

Mechanism of Action: A Synergistic Approach
Cisplatin treatment leads to the formation of DNA adducts, which activates DNA damage

response (DDR) pathways and causes cell cycle arrest, primarily at the G2/M checkpoint, to

allow time for DNA repair.[2] WEE1 kinase is a key component of this checkpoint,

phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), thereby preventing entry
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into mitosis.[3] In cancer cells, particularly those with existing defects in other cell cycle

checkpoints (e.g., p53 mutations), the G2/M checkpoint is crucial for survival after DNA

damage.

Fosizensertib inhibits WEE1, abrogating the G2/M checkpoint.[2] In the presence of cisplatin-

induced DNA damage, this inhibition forces the cell to enter mitosis with unrepaired DNA,

leading to mitotic catastrophe and cell death.[2][3] This synergistic interaction enhances the

antitumor activity beyond what can be achieved with either agent alone.
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Caption: Mechanism of action of fosizensertib and cisplatin.

Data Presentation
While specific preclinical data for the direct combination of fosizensertib and cisplatin is not

publicly available, the following tables present representative data. Table 1 shows clinical

outcomes for fosizensertib in combination with carboplatin, a closely related platinum-based

drug, in patients with platinum-resistant ovarian cancer.[4][5] Table 2 provides an example of

preclinical in vitro data for another WEE1 inhibitor, adavosertib, in combination with cisplatin to

illustrate the expected synergistic effects.
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Table 1: Clinical Activity of Fosizensertib (ZN-c3) in Combination with Carboplatin in Platinum-

Resistant Ovarian Cancer (NCT04516447)

Patient
Population

Number of
Patients

(evaluable)

Objective
Response
Rate (ORR)

Disease
Control Rate

(DCR)*

Median
Progression-
Free Survival

(mPFS)

Platinum-
Resistant/Refr
actory Ovarian
Cancer

11 45.5% 81.8% 10.4 months

DCR is defined as complete response, partial response, and stable disease. (Data adapted

from a Phase 1b dose-escalation study)[4]

Table 2: Representative Preclinical In Vitro Activity of a WEE1 Inhibitor (Adavosertib) with

Cisplatin in Gastric Cancer Cell Lines

Cell Line
Adavosertib IC50

(µM)
Cisplatin IC50 (µM)

Combination Index
(CI)**

HGC27 (p53 wild-
type)

0.35 4.5 < 1 (Synergistic)

MGC803 (p53 mutant) 0.28 3.8 < 1 (Synergistic)

AGS (p53 wild-type) 0.42 5.2 < 1 (Synergistic)

**CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

(Data is representative and based on studies with adavosertib).

Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of

fosizensertib and cisplatin.
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Caption: Preclinical experimental workflow.

Protocol 1: In Vitro Cell Viability and Synergy
Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of fosizensertib and

cisplatin individually and to assess the synergistic effect of the combination in cancer cell lines.

Materials:

Cancer cell lines (e.g., OVCAR-3 for ovarian cancer, Calu-6 for lung cancer)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

Fosizensertib (powder, to be dissolved in DMSO)
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Cisplatin (solution or powder, to be dissolved in saline or DMSO)

96-well clear-bottom cell culture plates

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Microplate reader

Procedure:

Cell Seeding:

Trypsinize and count cells.

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of

complete medium.

Incubate for 24 hours at 37°C, 5% CO2.

Drug Preparation and Treatment:

Prepare stock solutions of fosizensertib and cisplatin in DMSO.

Create a dose-response matrix. For single-agent treatments, prepare serial dilutions of

each drug. For combination treatments, prepare a matrix of varying concentrations of both

drugs.

Add 100 µL of medium containing the drugs (or vehicle control) to the appropriate wells.

Incubation:

Incubate the plate for 72 hours at 37°C, 5% CO2.

Viability Measurement:

Add 20 µL of MTS reagent to each well.

Incubate for 1-4 hours at 37°C, 5% CO2.
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Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle-treated control wells.

Determine the IC50 values for each drug using non-linear regression analysis (e.g., in

GraphPad Prism).

Calculate the Combination Index (CI) using the Chou-Talalay method with software like

CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: In Vivo Xenograft Efficacy Study
Objective: To evaluate the antitumor efficacy of fosizensertib in combination with cisplatin in a

mouse xenograft model.

Materials:

Female athymic nude mice (6-8 weeks old)

Cancer cell line for implantation (e.g., OVCAR-3)

Matrigel

Fosizensertib (for oral gavage)

Cisplatin (for intraperitoneal injection)

Vehicle solutions (e.g., 0.5% methylcellulose for fosizensertib, saline for cisplatin)

Calipers for tumor measurement

Procedure:

Tumor Implantation:

Subcutaneously inject 5 x 10^6 OVCAR-3 cells in a 1:1 mixture of PBS and Matrigel into

the flank of each mouse.
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Tumor Growth and Randomization:

Monitor tumor growth. When tumors reach an average volume of 150-200 mm³,

randomize mice into treatment groups (n=8-10 per group):

Group 1: Vehicle control

Group 2: Fosizensertib alone

Group 3: Cisplatin alone

Group 4: Fosizensertib + Cisplatin

Drug Administration:

Administer fosizensertib via oral gavage daily or on an intermittent schedule (e.g., 5 days

on, 2 days off).

Administer cisplatin via intraperitoneal injection once weekly.

Dosing will be based on prior tolerability studies.

Monitoring:

Measure tumor volume with calipers twice weekly (Volume = 0.5 x Length x Width²).

Monitor body weight and clinical signs of toxicity twice weekly.

Study Endpoint:

Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control

group reach a predetermined maximum size.

Euthanize mice and excise tumors for weight measurement and further analysis (e.g.,

pharmacodynamics).

Data Analysis:
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Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle

control.

Analyze statistical significance between treatment groups (e.g., using ANOVA).

Clinical Trial Protocol Synopsis
The combination of fosizensertib with platinum-based chemotherapy is being evaluated in

clinical trials. Below is a synopsis of a representative Phase Ib study.
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Caption: Representative Phase 1b/2 clinical trial design.
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Title: A Phase 1b/2 Study of Fosizensertib in Combination with Cisplatin in Patients with

Advanced Solid Tumors.

Objectives:

Primary (Phase 1b): To determine the maximum tolerated dose (MTD) and recommended

Phase 2 dose (RP2D) of fosizensertib in combination with cisplatin. To evaluate the safety

and tolerability of the combination.

Secondary (Phase 2): To assess the preliminary antitumor activity of the combination

(Objective Response Rate, Duration of Response, Progression-Free Survival).

Key Eligibility Criteria:

Inclusion:

Histologically confirmed advanced or metastatic solid tumor refractory to standard

therapies.

Measurable disease per RECIST v1.1.

Adequate organ function.

Exclusion:

Prior treatment with a WEE1 inhibitor.

Unresolved toxicities from prior therapies.

Treatment Plan:

Phase 1b (Dose Escalation):

A standard 3+3 dose-escalation design will be used.

Patients will receive a standard dose of cisplatin (e.g., 75 mg/m² intravenously every 21

days).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b15583315?utm_src=pdf-body
https://www.benchchem.com/product/b15583315?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fosizensertib will be administered orally once daily at escalating dose levels in

successive cohorts.

Dose-limiting toxicities (DLTs) will be assessed during the first cycle to determine the MTD.

Phase 2 (Dose Expansion):

An expansion cohort of patients will be enrolled at the RP2D to further evaluate safety and

preliminary efficacy.

Assessments:

Safety: Monitored via adverse event reporting (CTCAE v5.0), physical exams, and laboratory

tests.

Efficacy: Tumor assessments (e.g., CT or MRI scans) performed every 6-9 weeks.

Pharmacokinetics (PK): Plasma samples collected to determine the PK profile of

fosizensertib and cisplatin.

Pharmacodynamics (PD): Optional tumor biopsies may be collected to assess target

engagement and biomarker modulation.

Conclusion
The combination of the WEE1 inhibitor fosizensertib with the DNA-damaging agent cisplatin

holds significant promise as a therapeutic strategy for various solid tumors. The synergistic

mechanism of action, supported by preclinical rationale and ongoing clinical investigation,

suggests that this combination could provide a meaningful benefit to patients, particularly those

with tumors harboring DNA damage response deficiencies. The protocols outlined above

provide a framework for the continued investigation of this promising combination therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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